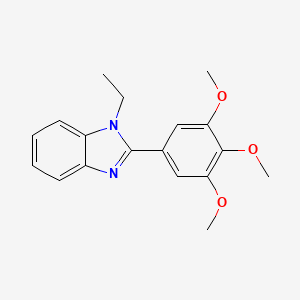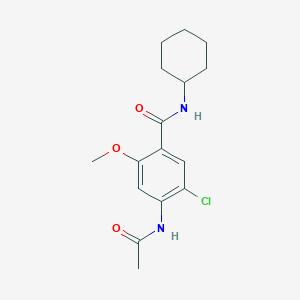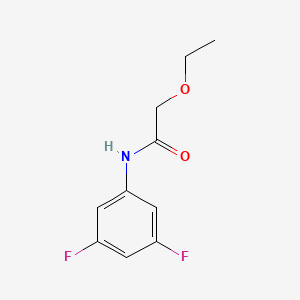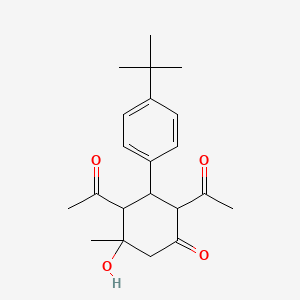
2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone
Descripción general
Descripción
2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone, commonly known as Dibenzoylmethane (DBM), is a natural organic compound that belongs to the class of chalcones. DBM is a yellow crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone. DBM is widely used in scientific research due to its various biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of inflammation and cancer. This compound has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in vitro and in vivo. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) and reduce the levels of reactive oxygen species (ROS) in cells. Moreover, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has several advantages for lab experiments. It is a natural compound that is readily available, and its synthesis is relatively simple. This compound is also stable and can be stored for a long time without degradation. Moreover, this compound has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to the use of this compound in lab experiments. This compound has low water solubility, which can limit its bioavailability and make it difficult to administer in vivo. Additionally, the biological activities of this compound can vary depending on the experimental conditions, such as the concentration of this compound and the cell type used.
Direcciones Futuras
There are several future directions for the study of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential of this compound as a therapeutic agent for various diseases such as inflammation and cancer needs to be explored further. Third, the development of novel formulations of this compound with improved bioavailability and efficacy is an area of active research. Fourth, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its safe use in humans. Finally, the potential of this compound as a nutraceutical or dietary supplement needs to be investigated further.
Conclusion
In conclusion, this compound is a natural organic compound that has various biological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound is synthesized by the Claisen-Schmidt condensation reaction between benzil and acetophenone. This compound has been extensively studied for its various biological activities, and its mechanism of action is thought to involve the modulation of various signaling pathways. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future studies are needed to further elucidate the biological activities of this compound and its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has been extensively studied for its various biological activities. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound has also been found to scavenge free radicals and protect cells from oxidative stress. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)17-16(24)11-21(6,25)19(13(2)23)18(17)14-7-9-15(10-8-14)20(3,4)5/h7-10,17-19,25H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZBFSLCUPKIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4236744.png)
![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4236753.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4236754.png)

![5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B4236772.png)
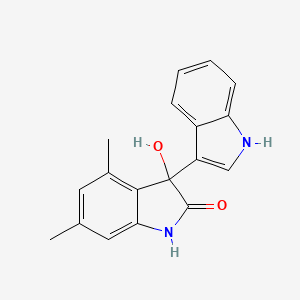
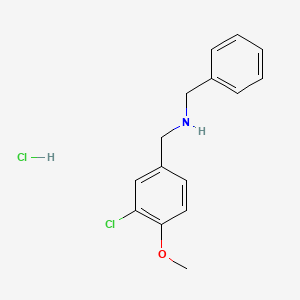
![[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4236795.png)
![1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B4236805.png)
